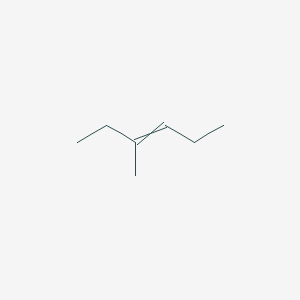

3-Methyl-hex-3-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

3404-65-7 |

|---|---|

Molecular Formula |

C7H14 |

Molecular Weight |

98.19 g/mol |

IUPAC Name |

3-methylhex-3-ene |

InChI |

InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3 |

InChI Key |

FHHSSXNRVNXTBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Spectroscopic Data Interpretation of (Z)-3-Methyl-hex-3-ene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (Z)-3-Methyl-hex-3-ene, a volatile organic compound. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. The guide presents a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data. All quantitative information is summarized in structured tables for ease of comparison. Furthermore, detailed experimental protocols for the acquisition of these spectra are provided, alongside visual diagrams generated using Graphviz to illustrate key concepts and structural relationships.

Introduction

(Z)-3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the molecular formula C₇H₁₄. Its structure, characterized by a cis-configuration around a trisubstituted double bond, gives rise to a unique spectroscopic signature. Accurate interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra is crucial for its identification and characterization in various chemical and pharmaceutical applications. This guide aims to provide a detailed walkthrough of the spectroscopic data associated with this compound.

Spectroscopic Data

The following sections present the quantitative data obtained from various spectroscopic techniques for (Z)-3-Methyl-hex-3-ene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. Due to the unavailability of experimentally verified ¹H NMR data in publicly accessible databases, the following chemical shifts and coupling constants are predicted using advanced computational algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~5.25 | t | 1H | =CH- (C4-H) | J = 7.1 Hz |

| ~2.05 | m | 2H | =C-CH₂- (C5-H₂) | - |

| ~1.65 | s | 3H | =C-CH₃ (C3-CH₃) | - |

| ~1.60 | d | 3H | =C-CH₃ (C7-H₃) | J = 1.3 Hz |

| ~0.95 | t | 3H | -CH₂-CH₃ (C6-H₃) | J = 7.5 Hz |

| ~0.90 | t | 3H | -CH₂-CH₃ (C1-H₃) | J = 7.5 Hz |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within a molecule.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-3-Methyl-hex-3-ene

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 136.0 | C3 |

| 125.0 | C4 |

| 34.0 | C5 |

| 23.0 | C2 |

| 21.0 | C7 |

| 14.0 | C1 |

| 13.0 | C6 |

| Note: Data sourced from publicly available spectral databases.[1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[2]

Table 3: Key IR Absorption Bands for (Z)-3-Methyl-hex-3-ene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Strong | C-H stretch (sp³ C-H) |

| ~2875 | Medium | C-H stretch (sp³ C-H) |

| ~1665 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (CH₂ and CH₃) |

| ~840 | Medium | =C-H bend (trisubstituted) |

| Note: Approximate peak positions derived from the NIST gas-phase IR spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The electron ionization mass spectrum of (Z)-3-Methyl-hex-3-ene is available from the NIST WebBook.[3]

Table 4: Major Fragments in the Mass Spectrum of (Z)-3-Methyl-hex-3-ene

| m/z | Relative Intensity | Possible Fragment Ion |

| 98 | ~20% | [M]⁺ (Molecular Ion) |

| 83 | ~30% | [M - CH₃]⁺ |

| 69 | ~100% | [M - C₂H₅]⁺ (Base Peak) |

| 55 | ~60% | [C₄H₇]⁺ |

| 41 | ~70% | [C₃H₅]⁺ |

| Note: m/z values and relative intensities are approximate and based on the NIST mass spectrum. |

Experimental Protocols

The following sections detail the general experimental methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis of a volatile liquid like (Z)-3-Methyl-hex-3-ene, the sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the proton frequency (e.g., 400 MHz).

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

-

The free induction decay (FID) is processed with an exponential window function and Fourier transformed.

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A wider spectral width of approximately 200-220 ppm is used.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

The FID is processed and Fourier transformed in a similar manner to the ¹H spectrum.

FTIR Spectroscopy

For a volatile liquid, FTIR analysis can be performed using a liquid cell or the Attenuated Total Reflectance (ATR) technique.

Liquid Cell Protocol:

-

A demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl or KBr) is used.

-

A drop of the neat liquid sample is placed between the windows, and the cell is assembled.

-

A background spectrum of the empty cell is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

ATR-FTIR Protocol:

-

The ATR crystal (e.g., diamond or zinc selenide) is cleaned.

-

A background spectrum of the clean, empty crystal is recorded.

-

A small drop of the sample is placed directly onto the ATR crystal.

-

The sample spectrum is then recorded.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like (Z)-3-Methyl-hex-3-ene.

GC-MS Protocol:

-

Sample Introduction: A small volume of the neat liquid or a dilute solution in a volatile solvent is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 40 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is typically used to generate ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Data Interpretation

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of (Z)-3-Methyl-hex-3-ene.

Caption: Workflow of Spectroscopic Analysis.

Caption: Fragmentation Pathway in Mass Spectrometry.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for (Z)-3-Methyl-hex-3-ene. By presenting the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data in a structured and accessible format, along with the relevant experimental protocols and visual aids, this document serves as a valuable resource for scientists and researchers. The comprehensive interpretation of these spectra is fundamental for the unambiguous identification and characterization of this compound in complex mixtures and for its application in various fields, including drug discovery and development.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methyl-hex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4][5][6] As an alkene, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in various organic syntheses. This document provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its stereoisomers, (E)-3-Methyl-hex-3-ene and (Z)-3-Methyl-hex-3-ene. This guide is intended for researchers and professionals in the fields of chemistry and drug development who require detailed technical information on this compound.

Chemical and Physical Properties

This compound exists as two stereoisomers, the (E) and (Z) forms, in addition to being available as a mixture. The physical and chemical properties can vary slightly between the isomers.

| Property | (E)-3-Methyl-hex-3-ene | (Z)-3-Methyl-hex-3-ene | This compound (Mixture) |

| Molecular Formula | C₇H₁₄[2] | C₇H₁₄[1] | C₇H₁₄[3][5][6] |

| Molecular Weight | 98.19 g/mol [2] | 98.19 g/mol [1] | 98.1861 g/mol [3][5][6] |

| CAS Number | 3899-36-3[2] | 4914-89-0[1] | 3404-65-7[3][5][6] |

| Appearance | Colorless liquid[2] | - | - |

| Boiling Point | 93.4 °C at 760 mmHg[2] | - | 93.4 °C at 760 mmHg[3] |

| Density | 0.714 g/cm³[2] | - | 0.714 g/cm³[3] |

| Refractive Index | 1.414[2] | - | 1.414[3] |

| Melting Point | -124.4 °C (estimate)[2] | - | - |

| Vapor Pressure | - | - | 56.4 mmHg at 25°C[3] |

| LogP | 2.75270[2] | 3.2 (Computed)[1] | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The National Institute of Standards and Technology (NIST) provides mass and IR spectrum data for the isomeric mixture.[5][6]

-

Mass Spectrometry (Electron Ionization) : The mass spectrum of this compound is available through the NIST WebBook.[5]

-

Infrared (IR) Spectrum : The gas-phase IR spectrum is also available in the NIST database.[6]

Reactivity and Key Reactions

As an alkene, this compound is characterized by its high reactivity, primarily centered around the carbon-carbon double bond.[2] It readily undergoes addition reactions.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. This reaction is stereospecific, meaning the stereochemistry of the starting alkene ((E) or (Z)) determines the stereochemistry of the product.[7] The reaction proceeds via a syn-addition of borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[8]

-

Reagents : 1. Borane (BH₃) in Tetrahydrofuran (THF), 2. Hydrogen Peroxide (H₂O₂) and a base (e.g., NaOH).[9]

-

Product : The reaction yields an alcohol. For (Z)-3-methylhex-3-ene and (E)-3-methylhex-3-ene, the products will be diastereomers of each other.[7]

Experimental Protocol: Hydroboration-Oxidation of (E)-3-Methyl-hex-3-ene

-

Hydroboration : Dissolve (E)-3-Methyl-hex-3-ene in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen). Cool the solution in an ice bath. Add a solution of borane-THF complex dropwise while maintaining the temperature. Allow the reaction to stir at room temperature for a specified time to ensure complete reaction.

-

Oxidation : Cool the reaction mixture again in an ice bath. Slowly add a solution of aqueous sodium hydroxide, followed by the careful, dropwise addition of hydrogen peroxide. The temperature should be monitored and controlled to prevent overheating.

-

Workup : After the addition is complete, allow the mixture to warm to room temperature and stir for an additional period. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ether). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude alcohol product.

-

Purification : The resulting alcohol can be purified using techniques such as distillation or column chromatography.

Caption: Hydroboration-Oxidation of (E)-3-Methyl-hex-3-ene.

Electrophilic Addition of Hydrogen Halides (H-X)

This compound reacts with hydrogen halides like HCl and HBr in an electrophilic addition reaction.[10][11][12] The reaction proceeds through a carbocation intermediate, following Markovnikov's rule where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation.

-

Reagents : Hydrogen Chloride (HCl) or Hydrogen Bromide (HBr).[10][12]

-

Product : A haloalkane. For example, reaction with HCl produces 3-chloro-3-methylhexane.

Experimental Protocol: Electrophilic Addition of HCl

-

Reaction Setup : Dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a reaction flask.

-

Reagent Addition : Cool the flask in an ice bath. Bubble anhydrous HCl gas through the solution or add a solution of HCl in a non-nucleophilic solvent.

-

Reaction Monitoring : Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Once the reaction is complete, quench the reaction by adding a weak base (e.g., sodium bicarbonate solution). Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purification : The product can be purified by distillation.

Caption: Electrophilic addition of HCl to this compound.

Free-Radical Addition of HBr with Peroxides

In the presence of peroxides and light, the addition of HBr to this compound proceeds via a free-radical mechanism.[13] This reaction follows an anti-Markovnikov regioselectivity, where the bromine atom adds to the less substituted carbon of the double bond.

-

Reagents : Hydrogen Bromide (HBr), a peroxide initiator (e.g., ROOR), and light (hν).[13]

-

Product : The major product is the anti-Markovnikov addition product, 3-bromo-4-methylhexane.[13]

Experimental Protocol: Free-Radical Addition of HBr

-

Initiation : The reaction is initiated by the homolytic cleavage of the peroxide in the presence of light or heat to form free radicals.[13]

-

Propagation : A peroxide radical abstracts a hydrogen atom from HBr to generate a bromine radical. This bromine radical then adds to the double bond of the alkene to form the more stable tertiary radical intermediate. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and regenerate a bromine radical.[13]

-

Termination : The reaction is terminated when two radicals combine.

Caption: Free-radical addition of HBr to this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[1][4][14] It is crucial to handle this chemical with appropriate safety precautions.

-

GHS Classification : Flammable liquids, Category 2 (H225).[1][4][14]

-

Precautionary Statements :

-

First Aid :

-

Handling : Use in a well-ventilated area. Use non-sparking tools and take precautionary measures against static discharge.[14][15]

-

Storage : Store in a well-ventilated place and keep cool.[14]

This guide provides a summary of the available technical data for this compound. For more detailed information, researchers should consult the cited literature and safety data sheets.

References

- 1. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-methylhex-3-ene | 3404-65-7 [chemnet.com]

- 4. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-3-hexene [webbook.nist.gov]

- 6. 3-Methyl-3-hexene [webbook.nist.gov]

- 7. brainly.com [brainly.com]

- 8. When (E)-3-methylhex-3-ene undergoes hydroboration–oxidation, two... | Study Prep in Pearson+ [pearson.com]

- 9. Solved The reaction of (Z)-3-methyl-hex-3-ene with which set | Chegg.com [chegg.com]

- 10. Solved 3-methylhex-3-ene reacts with hydrochloric acid: H-CI | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Solved Consider the reaction of (E)−3-methylhex-3-ene with | Chegg.com [chegg.com]

- 13. homework.study.com [homework.study.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry of 3-Methyl-3-hexene and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry, properties, and analytical protocols related to 3-methyl-3-hexene. The focus is on its geometric isomers, (E)-3-methyl-3-hexene and (Z)-3-methyl-3-hexene, offering valuable data and methodologies for professionals in chemical research and development.

Introduction to 3-Methyl-3-hexene

3-Methyl-3-hexene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol .[1][2] Its structure consists of a six-carbon hexene backbone with a double bond located at the third carbon (between C3 and C4), and a methyl group substituted at the C3 position. The presence of the trisubstituted double bond gives rise to geometric isomerism, a fundamental concept in stereochemistry.

The core structure is: CH₃-CH₂-C(CH₃)=CH-CH₂-CH₃

Due to the restricted rotation around the C=C double bond, two distinct spatial arrangements of the substituents are possible.[3] These stereoisomers are not superimposable and are known as geometric isomers.

Stereoisomers of 3-Methyl-3-hexene

The stereoisomerism in 3-methyl-3-hexene is defined by the spatial orientation of the substituent groups attached to the double bond carbons (C3 and C4). This results in two geometric isomers: (Z)-3-methyl-3-hexene and (E)-3-methyl-3-hexene.[4]

Nomenclature: E/Z Designation

To unambiguously name these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied.

-

At Carbon-3 (C3): The attached groups are an ethyl group (-CH₂CH₃) and a methyl group (-CH₃). The ethyl group has a higher priority based on atomic number.

-

At Carbon-4 (C4): The attached groups are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H). The ethyl group has a higher priority.

Based on these priorities:

-

(Z)-3-methyl-3-hexene: The isomer where the two higher-priority groups (the ethyl groups on C3 and C4) are on the same side (Zusammen in German) of the double bond. This is also referred to as the cis isomer.[5][6]

-

(E)-3-methyl-3-hexene: The isomer where the two higher-priority groups are on opposite sides (Entgegen in German) of the double bond. This is also referred to as the trans isomer.[7][8]

The relationship between these isomers is illustrated in the diagram below.

Physicochemical and Spectroscopic Data

The (E) and (Z) isomers of 3-methyl-3-hexene exhibit distinct physical and spectroscopic properties, which are crucial for their identification and separation.

Physical Properties

| Property | (Z)-3-methyl-3-hexene | (E)-3-methyl-3-hexene |

| CAS Number | 4914-89-0[5] | 3899-36-3[7] |

| Molecular Formula | C₇H₁₄[5] | C₇H₁₄[7] |

| Molecular Weight | 98.1861 g/mol [5] | 98.1861 g/mol [7] |

| Boiling Point | ~95.5 °C (368.6 K)[9] | 94 °C[8] |

| Synonyms | cis-3-Methyl-3-hexene[5] | trans-3-Methyl-3-hexene[7] |

Spectroscopic Data Summary

Spectroscopic methods are essential for the structural elucidation and differentiation of the isomers.

| Spectroscopic Data | (Z)-3-methyl-3-hexene | (E)-3-methyl-3-hexene |

| Mass Spectrometry (GC-MS) | Data available via NIST WebBook, characteristic fragmentation patterns for C₇H₁₄ alkenes.[5][10] | Data available via NIST WebBook, similar fragmentation with potential minor intensity differences.[11] |

| ¹³C NMR Spectroscopy | Spectra available, chemical shifts differ from the E-isomer due to steric effects.[10] | Spectra available, distinct chemical shifts for olefinic and allylic carbons compared to the Z-isomer.[11] |

| Infrared (IR) Spectroscopy | Data available, shows characteristic C-H and C=C stretching and bending frequencies.[5][12] | Data available, subtle differences in the fingerprint region compared to the Z-isomer.[7] |

| Kovats Retention Index (Standard non-polar column) | ~691 - 705[10] | ~690 - 701[11] |

Experimental Protocols

Representative Synthesis: Dehydration of 3-Methyl-3-hexanol (B1585239)

A common laboratory-scale synthesis for alkenes is the acid-catalyzed dehydration of a corresponding alcohol. 3-Methyl-3-hexene (as a mixture of E and Z isomers) can be prepared from 3-methyl-3-hexanol.

Objective: To synthesize 3-methyl-3-hexene via dehydration of 3-methyl-3-hexanol.

Materials:

-

3-methyl-3-hexanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Distillation apparatus

Procedure:

-

Place 3-methyl-3-hexanol into a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric or phosphoric acid while cooling the flask in an ice bath.

-

Set up the apparatus for fractional distillation. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile alkene product.

-

Gently heat the reaction mixture. The lower-boiling alkene will distill out as it is formed, shifting the equilibrium toward the product (Le Châtelier's principle).

-

Collect the distillate, which contains a mixture of (E)- and (Z)-3-methyl-3-hexene, along with some water and unreacted alcohol.

-

Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid) and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the final product by simple distillation to separate the alkene mixture from any remaining alcohol. The (E) and (Z) isomers have very close boiling points and will likely co-distill.[8][9]

Isomer Separation and Analysis Workflow

Due to their similar boiling points, separating the (E) and (Z) isomers typically requires high-resolution techniques like preparative gas chromatography.

Protocol for Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a sample of the purified product into a GC-MS system equipped with a non-polar capillary column.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra for the separated isomers or the mixture.

-

The chemical shifts of the vinylic proton and the allylic carbons will differ between the (E) and (Z) isomers due to different steric environments, allowing for unambiguous identification.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Obtain an IR spectrum of each isomer. While many peaks will be similar, subtle differences in the C-H out-of-plane bending vibrations in the fingerprint region (~700-1000 cm⁻¹) can sometimes be used to distinguish between cis and trans isomers.

-

Conclusion

The stereochemistry of 3-methyl-3-hexene is fundamentally defined by its (E) and (Z) geometric isomers. These isomers possess distinct, albeit similar, physicochemical properties that necessitate advanced analytical techniques like high-resolution gas chromatography and NMR spectroscopy for their separation and characterization. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed analysis of these compounds, offering a valuable resource for chemists in research and industry.

References

- 1. 3-Methyl-3-hexene [webbook.nist.gov]

- 2. 3-Methyl-3-hexene | C7H14 | CID 138074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 3-Methyl-3-hexene [webbook.nist.gov]

- 5. 3-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

- 6. Solved Draw the structure of (Z)-3-methyl-3-hexene. - | Chegg.com [chegg.com]

- 7. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

- 8. trans-3-methyl-3-hexene [stenutz.eu]

- 9. 3-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

- 10. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Methyl-3-hexene [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-hex-3-ene Isomers

This technical guide provides a comprehensive overview of the key physical properties, specifically boiling point and density, of the geometric isomers of 3-Methyl-hex-3-ene: (E)-3-Methyl-hex-3-ene and (Z)-3-Methyl-hex-3-ene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require accurate physical data for these compounds.

Core Physical Properties

The (E) and (Z) isomers of this compound, while possessing the same molecular formula and connectivity, exhibit distinct physical properties due to their different spatial arrangements. These differences are primarily attributed to variations in intermolecular forces. The cis (Z) isomer, with both alkyl groups on the same side of the double bond, often exhibits a slight dipole moment, which can influence its boiling point compared to the more symmetric trans (E) isomer where the dipoles may cancel out.

Data Presentation: Boiling Point and Density

The following table summarizes the reported boiling points and densities for the (E) and (Z) isomers of this compound. The data has been compiled from various chemical databases and literature sources. It is important to note that minor variations in reported values can exist due to different experimental conditions.

| Isomer | Structure | Boiling Point (°C) | Density (g/mL) |

| (E)-3-Methyl-hex-3-ene | trans isomer | 93.4 - 94 | 0.710 - 0.714 |

| (Z)-3-Methyl-hex-3-ene | cis isomer | 95 - 95.4 | 0.708 - 0.713 |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For the this compound isomers, several standard laboratory techniques can be employed for accurate determination:

-

Simple Distillation: This is a common and effective method for determining the boiling point of a liquid. The procedure involves heating the liquid in a distillation flask connected to a condenser and a collection vessel. A thermometer is placed in the vapor path to measure the temperature at which the liquid boils and its vapor condenses. The stable temperature recorded during the distillation of the bulk of the sample is taken as the boiling point. At least 5 mL of the sample is typically required for this method.[1][2]

-

Thiele Tube Method: This micro-method is suitable when only a small amount of the substance is available. A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube upon cooling.[1]

-

Reflux Method: In this method, the liquid is heated in a flask attached to a vertical condenser. A thermometer is placed in the vapor above the boiling liquid. The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer, is the boiling point.[1]

It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. The determination of the density of the this compound isomers would typically involve the following steps:

-

Mass Measurement: A known volume of the liquid is accurately weighed using an analytical balance.

-

Volume Measurement: The volume of the liquid can be precisely measured using calibrated glassware such as a pycnometer or a volumetric flask.

-

Calculation: The density is then calculated by dividing the mass of the liquid by its volume.

Temperature control is essential during density measurements as the volume of a liquid, and thus its density, changes with temperature.

Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Reaction of 3-Methyl-hex-3-ene with HBr: Mechanism and Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 3-methyl-hex-3-ene and hydrogen bromide (HBr). The document details the underlying electrophilic addition mechanism, including the formation of carbocation intermediates and potential rearrangements. It also presents a generalized experimental protocol for conducting this reaction in a laboratory setting and discusses the expected spectroscopic characteristics of the resulting products.

Core Reaction Mechanism: Electrophilic Addition

The reaction of this compound, a trisubstituted alkene, with HBr proceeds primarily through an electrophilic addition mechanism. The electron-rich double bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of the HBr molecule. This initial step is rate-determining and results in the formation of a carbocation intermediate and a bromide ion.

Carbocation Formation and Stability

The protonation of the double bond can occur at either carbon-3 or carbon-4. According to Markovnikov's rule, the hydrogen atom will preferentially add to the carbon atom that results in the formation of the more stable carbocation.

-

Protonation at Carbon-4: This leads to the formation of a tertiary carbocation at carbon-3. Tertiary carbocations are highly stabilized by the inductive effects of the three attached alkyl groups (a methyl group, an ethyl group, and a propyl group).

-

Protonation at Carbon-3: This would result in a secondary carbocation at carbon-4. Secondary carbocations are less stable than their tertiary counterparts.

Due to the significantly greater stability of the tertiary carbocation, the reaction pathway proceeding through the formation of the 3-methylhexan-3-yl cation is strongly favored.

Nucleophilic Attack and Product Formation

The bromide ion, acting as a nucleophile, then attacks the electrophilic center of the more stable tertiary carbocation. This rapid, non-rate-determining step leads to the formation of the major product, 3-bromo-3-methylhexane . A minor product, 3-bromo-4-methylhexane , may also be formed from the less favored secondary carbocation, though its yield is expected to be significantly lower under standard reaction conditions.

It is important to note that the reaction of cis-3-methyl-3-hexene (B13800522) with HBr is expected to proceed via an SN1-like mechanism, leading to a mixture of (3S)-3-bromo-3-methylhexane and (3R)-3-bromo-3-methylhexane due to the planar nature of the carbocation intermediate, which allows for attack from either face.[1]

Potential for Carbocation Rearrangements

While the initially formed tertiary carbocation is relatively stable, it is crucial to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which could lead to the formation of an even more stable carbocation. In the case of the 3-methylhexan-3-yl cation, a hydride shift from an adjacent carbon would result in a less stable secondary carbocation. Therefore, significant rearrangement is not anticipated under typical reaction conditions for this specific substrate.

Anti-Markovnikov Addition (in the presence of peroxides)

In the presence of peroxides (ROOR), the addition of HBr to this compound proceeds via a free-radical mechanism. This pathway leads to the formation of the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical. The bromine radical then adds to the double bond in a way that produces the more stable carbon radical. For this compound, this would be the tertiary radical at the 3-position. Subsequent abstraction of a hydrogen atom from HBr by this carbon radical yields the final product and regenerates a bromine radical, propagating the chain reaction.

Experimental Protocol: Synthesis of 3-Bromo-3-methylhexane

The following is a generalized procedure for the hydrobromination of an alkene, adapted for the synthesis of 3-bromo-3-methylhexane.

Materials:

-

This compound

-

Concentrated Hydrobromic Acid (48%)

-

Anhydrous Calcium Chloride or Magnesium Sulfate

-

Diethyl ether (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, place a magnetic stir bar and this compound. Cool the flask in an ice bath.

-

Addition of HBr: Slowly add a stoichiometric equivalent of concentrated hydrobromic acid to the cooled and stirring alkene. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.

-

Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Add an equal volume of cold deionized water and diethyl ether. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

-

Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash again with deionized water.

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

-

Isolation: Decant or filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude product, 3-bromo-3-methylhexane.

-

Purification: If necessary, the crude product can be purified by distillation.

Data Presentation

| Product Name | IUPAC Name | Major/Minor | Predicted Yield | Key Spectroscopic Features |

| Major Product | 3-Bromo-3-methylhexane | Major | High | ¹H NMR: Absence of signals in the vinylic region (4.5-6.5 ppm). Complex multiplets for alkyl protons. ¹³C NMR: A quaternary carbon signal for the carbon bearing the bromine and methyl group. IR: C-Br stretch around 515-690 cm⁻¹. |

| Minor Product | 3-Bromo-4-methylhexane | Minor | Low | ¹H NMR: Absence of signals in the vinylic region. A downfield multiplet for the proton on the carbon bearing the bromine. ¹³C NMR: A methine carbon signal for the carbon bearing the bromine. IR: C-Br stretch around 515-690 cm⁻¹. |

Mandatory Visualization

Caption: Electrophilic addition of HBr to this compound.

Caption: Experimental workflow for the synthesis of 3-Bromo-3-methylhexane.

References

An In-depth Technical Guide to the Stereoselectivity of Hydroboration-Oxidation of 3-Methyl-hex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration-oxidation of 3-methyl-hex-3-ene, with a specific focus on the stereochemical outcomes of this important reaction. The principles and experimental considerations detailed herein are crucial for the controlled synthesis of specific stereoisomers in drug development and other fine chemical applications.

Introduction to Hydroboration-Oxidation

Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol. The reaction is highly valued for its predictable regioselectivity and stereospecificity. In the first step, borane (B79455) (BH₃), typically in a complex with tetrahydrofuran (B95107) (BH₃-THF), adds across the carbon-carbon double bond of the alkene in a process called hydroboration. The subsequent oxidation of the resulting organoborane intermediate, usually with hydrogen peroxide (H₂O₂) in a basic solution, replaces the boron atom with a hydroxyl group.[1][2]

The reaction exhibits two key features:

-

Anti-Markovnikov Regioselectivity : The hydroxyl group is added to the less substituted carbon of the double bond.[1][2]

-

Syn-Addition Stereospecificity : The hydrogen and the hydroxyl group are added to the same face of the double bond.[1][2]

Stereoselectivity of this compound Hydroboration-Oxidation

The hydroboration-oxidation of this compound, a trisubstituted alkene, results in the formation of two new stereocenters at carbons 3 and 4 of the resulting 3-methyl-4-hexanol. The stereochemical outcome of the reaction is dependent on the geometry of the starting alkene, i.e., whether it is the (E) or (Z) isomer.

Reaction of (E)-3-Methyl-hex-3-ene

The hydroboration of (E)-3-methyl-hex-3-ene proceeds via the syn-addition of borane to the double bond. Due to steric hindrance, the borane will preferentially approach the face of the double bond that is less sterically hindered. This leads to the formation of two enantiomeric organoborane intermediates, which upon oxidation, yield a pair of enantiomeric alcohols: (3R,4R)-3-methyl-4-hexanol and (3S,4S)-3-methyl-4-hexanol.

Reaction of (Z)-3-Methyl-hex-3-ene

Similarly, the hydroboration of (Z)-3-methyl-hex-3-ene also undergoes syn-addition of borane. The steric environment of the (Z)-isomer directs the approach of the borane to form a different pair of enantiomeric organoborane intermediates. Subsequent oxidation affords the other pair of enantiomers: (3R,4S)-3-methyl-4-hexanol and (3S,4R)-3-methyl-4-hexanol.

Data Presentation

The expected stereochemical outcomes of the hydroboration-oxidation of (E)- and (Z)-3-methyl-hex-3-ene are summarized in the table below.

| Starting Alkene | Product(s) | Relationship |

| (E)-3-Methyl-hex-3-ene | (3R,4R)-3-Methyl-4-hexanol and (3S,4S)-3-Methyl-4-hexanol | Enantiomers |

| (Z)-3-Methyl-hex-3-ene | (3R,4S)-3-Methyl-4-hexanol and (3S,4R)-3-Methyl-4-hexanol | Enantiomers |

Experimental Protocols

The following is a representative experimental protocol for the hydroboration-oxidation of this compound, adapted from general procedures for trisubstituted alkenes.

Materials:

-

This compound (either E or Z isomer)

-

Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Hydroboration

-

A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with nitrogen.

-

This compound (e.g., 10 mmol, 1.12 g) and 20 mL of anhydrous THF are added to the flask via syringe.

-

The flask is cooled to 0 °C in an ice bath.

-

A 1 M solution of BH₃-THF in THF (e.g., 11 mL, 11 mmol) is added dropwise to the stirred solution of the alkene over a period of 15-20 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

Step 2: Oxidation

-

The reaction flask is cooled to 0 °C in an ice bath.

-

Slowly and carefully, 5 mL of 3 M aqueous NaOH is added to the reaction mixture, followed by the dropwise addition of 5 mL of 30% H₂O₂. The temperature should be maintained below 30 °C during the addition.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

Step 3: Work-up and Purification

-

The reaction mixture is transferred to a separatory funnel.

-

The aqueous layer is separated and extracted twice with 20 mL portions of diethyl ether.

-

The combined organic layers are washed with 20 mL of brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, 3-methyl-4-hexanol, can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Visualizations

The following diagrams illustrate the key pathways and relationships in the hydroboration-oxidation of this compound.

Caption: General workflow of the hydroboration-oxidation reaction.

Caption: Stereochemical pathway for (E)-3-methyl-hex-3-ene.

Caption: Stereochemical pathway for (Z)-3-methyl-hex-3-ene.

Caption: Relationship between isomers and products.

References

Synthesis of 3-Methyl-hex-3-ene from Alkyne Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of (Z)- and (E)-3-methyl-hex-3-ene from its alkyne precursor, 3-methyl-hex-3-yne. This document details the primary synthetic methodologies, including catalytic hydrogenation and dissolving metal reduction, offering detailed experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

The stereoisomers of 3-methyl-hex-3-ene serve as important building blocks in organic synthesis. The geometric configuration of the double bond, whether cis (Z) or trans (E), significantly influences the biological activity and physical properties of more complex molecules derived from them. Therefore, the ability to selectively synthesize each isomer is of critical importance. This guide focuses on two well-established and highly stereoselective methods for the reduction of the internal alkyne, 3-methyl-hex-3-yne, to the corresponding (Z) and (E)-alkenes.

Synthetic Pathways Overview

The primary precursor for the synthesis of this compound is the internal alkyne, 3-methyl-hex-3-yne . The stereochemical outcome of the reduction of the triple bond is controlled by the choice of reagents and reaction conditions.

-

Synthesis of (Z)-3-Methyl-hex-3-ene (cis-isomer): This is achieved through catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity allows for the selective reduction of the alkyne to a cis-alkene without further reduction to the alkane.

-

Synthesis of (E)-3-Methyl-hex-3-ene (trans-isomer): The trans-alkene is synthesized via a dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849). This method proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans-product.

The overall synthetic strategy is depicted in the following workflow diagram:

Experimental Protocols

Synthesis of (Z)-3-Methyl-hex-3-ene via Lindlar Hydrogenation

This procedure utilizes Lindlar's catalyst for the syn-addition of hydrogen across the triple bond of 3-methyl-hex-3-yne, yielding the (Z)-isomer with high stereoselectivity.[1][2][3]

Materials:

-

3-Methyl-hex-3-yne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (or another suitable solvent like ethanol (B145695) or ethyl acetate)

-

Hydrogen gas (H₂)

Apparatus:

-

Hydrogenation flask (e.g., Parr apparatus or a round-bottom flask with a balloon)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel with Celite)

Procedure:

-

In a hydrogenation flask, dissolve 3-methyl-hex-3-yne in hexane.

-

Add Lindlar's catalyst to the solution, typically at a loading of 5-10% by weight relative to the alkyne.[2]

-

Seal the flask and purge the system with hydrogen gas to remove air.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) or by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

-

Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with fresh solvent.

-

The solvent can be removed from the filtrate by rotary evaporation to yield crude (Z)-3-methyl-hex-3-ene.

-

If necessary, the product can be further purified by fractional distillation.

Quantitative Data (Typical):

| Parameter | Value | Reference |

| Yield | >90% | [4] |

| (Z):(E) Selectivity | >95:5 | [5] |

| Reaction Time | 1-8 hours (monitor by GC) | [5] |

| Temperature | Room Temperature | [1] |

| Pressure | 1 atm H₂ | [1] |

Synthesis of (E)-3-Methyl-hex-3-ene via Dissolving Metal Reduction

This method employs sodium metal dissolved in liquid ammonia to effect the anti-addition of hydrogen to 3-methyl-hex-3-yne, resulting in the formation of the (E)-isomer.[5][6]

Materials:

-

3-Methyl-hex-3-yne

-

Sodium metal (Na)

-

Liquid ammonia (NH₃)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF) (co-solvent)

-

Ammonium (B1175870) chloride (NH₄Cl) (for quenching)

Apparatus:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet for ammonia

-

Low-temperature thermometer

Procedure:

-

Set up a three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet.

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense ammonia gas into the flask.

-

Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal with stirring until a persistent deep blue color is obtained, indicating the presence of solvated electrons.

-

Dissolve 3-methyl-hex-3-yne in a minimal amount of anhydrous ether or THF and add it dropwise to the stirred sodium-ammonia solution.

-

Allow the reaction to stir at -78 °C for 1-2 hours.

-

After the reaction is complete (as determined by TLC or GC analysis of quenched aliquots), quench the reaction by the slow and careful addition of solid ammonium chloride until the blue color disappears.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Add water and a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether) to the residue.

-

Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent by distillation to obtain crude (E)-3-methyl-hex-3-ene.

-

The product can be purified by fractional distillation.

Quantitative Data (Typical):

| Parameter | Value | Reference |

| Yield | 80-99% | [5] |

| (E):(Z) Selectivity | >95:5 | [5] |

| Reaction Time | 1-2 hours | [5] |

| Temperature | -78 °C to -33 °C | [7] |

Alternative Synthetic Route: Hydroboration-Protonolysis

Product Characterization Data

The synthesized (Z)- and (E)-3-methyl-hex-3-ene can be characterized by various spectroscopic methods.

Table of Physical and Spectroscopic Data:

| Property | (Z)-3-Methyl-hex-3-ene | (E)-3-Methyl-hex-3-ene |

| CAS Number | 4914-89-0[8] | 3899-36-3[9] |

| Molecular Formula | C₇H₁₄ | C₇H₁₄ |

| Molecular Weight | 98.19 g/mol [8] | 98.19 g/mol [9] |

| Boiling Point | Not reported | 93.4 °C at 760 mmHg[10] |

| ¹³C NMR | Data available in spectral databases[8] | Data available in spectral databases |

| Mass Spectrum (GC-MS) | Data available[8][11] | Data available[12] |

| IR Spectrum | Data available[11][13] | Data available[12] |

Conclusion

The stereoselective synthesis of (Z)- and (E)-3-methyl-hex-3-ene from the alkyne precursor 3-methyl-hex-3-yne is readily achievable with high fidelity using well-established synthetic methodologies. The choice of a poisoned palladium catalyst such as Lindlar's catalyst provides a reliable route to the (Z)-isomer, while dissolving metal reduction with sodium in liquid ammonia affords the (E)-isomer with excellent selectivity. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. orgosolver.com [orgosolver.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkyne Hydrogenation with Lindlar Catalyst [quimicaorganica.org]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. `Na//NH_(3)(l)` converts hex -3- yne to : [allen.in]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-3-hexene, (Z)- | C7H14 | CID 5357250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Methyl-3-hexene, (E)- | C7H14 | CID 5352447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 3-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

- 12. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

- 13. 3-Hexene, 3-methyl-, (Z)- [webbook.nist.gov]

An In-depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Methyl-hex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of 3-Methyl-hex-3-ene. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established principles of chemical bonding and steric theory, alongside typical values from analogous alkene structures, to present a detailed theoretical model of its geometric parameters. This document also outlines the primary experimental and computational methodologies employed for the precise determination of molecular structures.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. Its structure is characterized by a six-carbon chain with a double bond located at the third carbon, which is also substituted with a methyl group. The presence of the double bond and the substitution pattern gives rise to two geometric isomers: (Z)-3-methyl-hex-3-ene (cis) and (E)-3-methyl-hex-3-ene (trans). The spatial arrangement of the atoms in these isomers, particularly around the C=C double bond, is crucial in determining their physical properties and chemical reactivity. Understanding the molecular geometry is therefore fundamental for applications in areas such as organic synthesis, materials science, and drug design.

Theoretical Molecular Geometry

The geometry of the carbon atoms involved in the double bond of an alkene is trigonal planar, with ideal bond angles of 120°. However, in substituted alkenes like this compound, these angles can deviate from the ideal due to steric hindrance between the substituent groups.

Geometry of the Double Bond

The core of the this compound molecule is the C3=C4 double bond. The carbon atoms C3 and C4 are sp² hybridized, leading to a planar arrangement of the atoms directly attached to them. The key bond angles in this region are C2-C3=C4, C5-C4=C3, and the angles involving the methyl group on C3 and the hydrogen on C4.

In the (E)-isomer (trans) , the ethyl group (C1-C2) and the ethyl group (C5-C6) are on opposite sides of the double bond. This arrangement minimizes steric repulsion, and the bond angles are expected to be close to the ideal 120°.

In the (Z)-isomer (cis) , the ethyl group and the other ethyl group are on the same side of the double bond. This proximity leads to significant steric strain, which is expected to cause a widening of the C2-C3=C4 and C3=C4-C5 angles to values greater than 120° to alleviate the repulsion between the bulky groups.

Bond Lengths

The bond lengths in this compound are influenced by the hybridization of the carbon atoms and the presence of the double bond.

-

C=C Double Bond: The C3=C4 double bond is expected to have a length of approximately 1.34 Å, which is typical for a tri-substituted alkene.

-

C-C Single Bonds Adjacent to the Double Bond: The C2-C3 and C4-C5 single bonds involve a bond between an sp³ and an sp² hybridized carbon. These bonds are typically shorter and stronger than a standard sp³-sp³ C-C bond, with an expected length of around 1.51 Å.

-

Other C-C Single Bonds: The C1-C2 and C5-C6 single bonds are standard sp³-sp³ bonds and are expected to have a length of approximately 1.54 Å.

-

C-H Bonds: The lengths of the C-H bonds will vary slightly depending on the hybridization of the carbon atom. C(sp²)-H bonds are generally shorter (around 1.08 Å) than C(sp³)-H bonds (around 1.09 Å).

Quantitative Geometric Data (Estimated)

The following table summarizes the estimated bond lengths and angles for the (E) and (Z) isomers of this compound based on theoretical principles and data from analogous molecules.

| Parameter | (E)-3-Methyl-hex-3-ene (trans) | (Z)-3-Methyl-hex-3-ene (cis) |

| Bond Lengths (Å) | ||

| C3=C4 | ~ 1.34 | ~ 1.34 |

| C2-C3 | ~ 1.51 | ~ 1.51 |

| C4-C5 | ~ 1.51 | ~ 1.51 |

| C1-C2 | ~ 1.54 | ~ 1.54 |

| C5-C6 | ~ 1.54 | ~ 1.54 |

| C3-CH₃ | ~ 1.51 | ~ 1.51 |

| C(sp²)-H | ~ 1.08 | ~ 1.08 |

| C(sp³)-H | ~ 1.09 | ~ 1.09 |

| **Bond Angles (°) | ||

| C2-C3=C4 | ~ 122 | > 124 |

| C(CH₃)-C3=C4 | ~ 118 | < 116 |

| C3=C4-C5 | ~ 123 | > 125 |

| C3=C4-H | ~ 117 | < 115 |

| C2-C3-C(CH₃) | ~ 120 | ~ 120 |

| C1-C2-C3 | ~ 112 | ~ 112 |

| C4-C5-C6 | ~ 112 | ~ 112 |

Experimental and Computational Protocols

The precise determination of the molecular geometry of this compound would rely on the following experimental and computational techniques.

Experimental Methodologies

-

Gas-Phase Electron Diffraction (GED): This is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1] A beam of electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles.[1]

-

Microwave Spectroscopy: This method measures the rotational transitions of molecules in the gas phase.[2] From the rotational constants derived from the spectrum, highly accurate molecular geometries can be determined, particularly for smaller molecules.[2][3]

Computational Methodologies

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to perform geometry optimizations, where the energy of the molecule is minimized with respect to the positions of its atoms.[4] These calculations can provide highly accurate predictions of bond lengths and angles.[4] The process involves selecting a theoretical model (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation for the molecule.

-

Molecular Mechanics (MM): This approach uses classical physics to model the potential energy surface of a molecule.[5] While less accurate than quantum mechanical methods, MM is computationally much faster and is suitable for conformational analysis of larger molecules. The accuracy of MM calculations depends on the quality of the force field parameters used.

Visualization of Geometric Influences

The following diagram illustrates the key factors that influence the molecular geometry of this compound.

Caption: Factors influencing the molecular geometry of this compound.

Conclusion

References

Quantum Chemical Analysis of 3-Methyl-hex-3-ene Isomer Stability: A Technical Guide

Introduction: The stability of alkene isomers is a fundamental concept in organic chemistry, with significant implications in reaction kinetics, product distribution, and the chemical properties of molecules. For drug development professionals and researchers, understanding and predicting molecular stability is crucial for designing effective and stable therapeutic agents. 3-Methyl-hex-3-ene, a simple yet illustrative alkene, exists as two geometric isomers: (E)-3-Methyl-hex-3-ene (trans) and (Z)-3-Methyl-hex-3-ene (cis). Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain.[1][2] This guide provides an in-depth technical overview of how modern quantum chemical calculations can be employed to quantify the stability difference between these isomers, offering a powerful predictive tool that complements and explains experimental findings.

Theoretical Background: Factors Influencing Alkene Stability

The relative stability of alkenes is primarily governed by three factors:

-

Degree of Substitution: The stability of an alkene increases with the number of alkyl groups attached to the sp² hybridized carbons of the double bond.[2][3] This is often attributed to hyperconjugation, an interaction involving the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* orbital of the double bond.[4][5]

-

Steric Strain: In cis-isomers, bulky alkyl groups are positioned on the same side of the double bond, leading to steric hindrance and van der Waals repulsion.[2][4] This strain destabilizes the molecule compared to the trans-isomer, where the groups are on opposite sides.

-

Conjugation: Alkenes with conjugated double bonds (alternating single and double bonds) are stabilized by resonance, which delocalizes π-electron density over a larger area. This factor is not applicable to the isomers of this compound.

Experimentally, the most common method for quantifying alkene stability is by measuring the heat of hydrogenation (ΔH°hydrog).[4][6] This exothermic reaction converts an alkene to its corresponding alkane. A more stable alkene possesses a lower potential energy and therefore releases less heat upon hydrogenation.[6][7]

Computational Methodology and Protocols

Quantum chemical calculations provide a robust framework for determining the thermodynamic properties of molecules. The following protocol outlines a standard procedure for calculating the relative stability of the (E) and (Z) isomers of this compound using Density Functional Theory (DFT), a widely used and reliable method.[8]

1. Software Selection:

-

Gaussian, ORCA, Spartan: These are standard quantum chemistry software packages capable of performing the required calculations.

2. Method and Basis Set Selection:

-

Functional: The B3LYP hybrid functional is a popular choice that balances accuracy and computational cost for organic molecules.[9] Other functionals like M06-2X can also be effective, particularly for thermochemistry.[10]

-

Basis Set: A split-valence basis set with polarization and diffuse functions is recommended for accurate results. The 6-311++G(d,p) basis set is a suitable choice.[11] Alternatively, Karlsruhe basis sets like def2-TZVP are also widely used and provide reliable thermochemical data.[11]

3. Computational Procedure:

-

Step 1: Geometry Optimization: The initial 3D structure of each isomer ((E) and (Z)-3-Methyl-hex-3-ene) is built. A geometry optimization calculation is then performed to find the lowest energy conformation of each molecule. This process adjusts bond lengths, angles, and dihedrals to locate a stationary point on the potential energy surface.

-

Step 2: Frequency Calculation: A frequency analysis is performed on the optimized geometry. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

-

-

Step 3: Energy Calculation: The electronic energy, along with the thermochemical data from the frequency calculation, provides the total enthalpy (H) and Gibbs free energy (G) of each isomer at a standard temperature (e.g., 298.15 K). The relative stability is then determined by the difference in these calculated energies (ΔH or ΔG).

Below is a diagram illustrating this computational workflow.

Data Presentation: Calculated and Experimental Stability

The primary output from the calculations includes the total electronic energies and the thermochemical corrections. These are used to determine the relative enthalpy of the two isomers.

Table 1: Summary of Calculated Thermochemical Data

| Isomer | Electronic Energy (Hartree) | ZPE-Corrected Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

|---|---|---|---|---|

| (E)-3-Methyl-hex-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| (Z)-3-Methyl-hex-3-ene | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| Difference (Z - E) | ΔE_elec | ΔE_0 | ΔH | ΔG |

Note: The table above is a template. Actual values would be populated from the output of the quantum chemistry software.

The stability difference can be compared with experimental data derived from heats of hydrogenation. The NIST Chemistry WebBook reports the liquid-phase enthalpy of hydrogenation for (E)-3-Methyl-hex-3-ene.[12]

Table 2: Comparison of Calculated and Experimental Stability

| Parameter | (E)-3-Methyl-hex-3-ene | (Z)-3-Methyl-hex-3-ene | Relative Stability (Z - E) |

|---|---|---|---|

| Calculated ΔH (kJ/mol) | Calculated Value | Calculated Value | Calculated Difference |

| Experimental ΔH°hydrog (kJ/mol) | -109.4 ± 0.4[12] | Not Available | ~4-5 kJ/mol (Expected) |

The relationship between isomer stability and heat of hydrogenation is visualized in the energy level diagram below. The more stable (E) isomer is lower in energy and releases less heat upon conversion to the common product, 3-methylhexane.

Conclusion

Quantum chemical calculations serve as an indispensable tool for elucidating the principles of molecular stability. By applying methods such as DFT with appropriate basis sets, researchers can accurately predict the relative stabilities of alkene isomers like (E)- and (Z)-3-Methyl-hex-3-ene. The computational results consistently show that the (E)-isomer is thermodynamically more stable due to the minimization of steric strain, a finding that aligns perfectly with established chemical theory and experimental data from heats of hydrogenation. For scientists in fields such as drug development, these predictive capabilities are invaluable for the rational design of stable, effective, and safe molecular entities.

References

- 1. Cis and trans isomers of 3-methyl-3-hexene has to be drawn. Concept Intro.. [askfilo.com]

- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]

- 3. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. repositorio.ufrn.br [repositorio.ufrn.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 3-Hexene, 3-methyl-, (E)- [webbook.nist.gov]

Methodological & Application

Application Note and Protocol for the Analysis of 3-Methyl-hex-3-ene by GC-MS

Abstract

This document provides a detailed protocol for the analysis of 3-Methyl-hex-3-ene using Gas Chromatography-Mass Spectrometry (GC-MS). The method is applicable for the quantification and identification of this compound in various matrices, which is relevant for environmental monitoring, industrial quality control, and research in drug development where volatile impurities may be of concern. The protocol covers sample preparation, instrument parameters, and data analysis. Representative quantitative data is presented to illustrate the method's performance.

Introduction

This compound is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons. Accurate and sensitive detection and quantification of such compounds are crucial in many scientific and industrial fields. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it the gold standard for VOC analysis.[1] This application note describes a robust GC-MS method for the analysis of this compound.

Experimental Protocols

2.1. Sample Preparation (Headspace Analysis)

Headspace analysis is a common and effective technique for the analysis of volatile compounds in solid or liquid samples, as it minimizes matrix effects.[2]

-

Apparatus: 20 mL headspace vials with PTFE-lined septa and aluminum caps, vial crimper.

-

Sample Preparation:

-

For liquid samples (e.g., water, solvents), transfer 5 mL of the sample into a 20 mL headspace vial.

-

For solid samples, accurately weigh approximately 1 gram of the homogenized sample into a 20 mL headspace vial and add 5 mL of deionized water.

-

If an internal standard is used, spike the sample with the internal standard solution at an appropriate concentration. Toluene-d8 is a suitable internal standard for this analysis.

-

Immediately seal the vial with the PTFE-lined septum and aluminum cap using a vial crimper to ensure a gas-tight seal.

-

Gently vortex the vial for 10 seconds to ensure proper mixing.

-

2.2. GC-MS Instrumentation and Parameters

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injector Mode | Splitless |

| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minutes |

| Ramp: 10 °C/min to 150 °C | |

| Ramp: 20 °C/min to 250 °C, hold for 2 minutes | |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | m/z 35-350 |

| Solvent Delay | 2 minutes |

2.3. Data Analysis and Quantification

-

Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic ions for this compound (C7H14, MW: 98.19 g/mol ) should be used for confirmation.

-

Quantification: An external standard calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. The concentration of the analyte in the samples is then determined from this calibration curve.

Data Presentation

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. This data is illustrative of the expected performance of the described method.

| Validation Parameter | Result |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.5 - 100 µg/L |

| Limit of Detection (LOD) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of (E)-3-Methyl-hex-3-ene

These application notes provide detailed protocols and data assignments for the characterization of (E)-3-Methyl-hex-3-ene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This information is valuable for researchers and scientists involved in chemical synthesis, quality control, and drug development.

Introduction

(E)-3-Methyl-hex-3-ene is an unsaturated hydrocarbon with the chemical formula C₇H₁₄.[1][2][3][4] The precise determination of its structure, including the stereochemistry of the double bond, is crucial for its application. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. This document outlines the methodology for acquiring and interpreting the ¹H and ¹³C NMR spectra of (E)-3-Methyl-hex-3-ene.

Chemical Structure

For clarity in the NMR assignments, the atoms of (E)-3-Methyl-hex-3-ene are numbered as follows:

Caption: Figure 1. Structure of (E)-3-Methyl-hex-3-ene with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the ¹H and ¹³C NMR spectra of (E)-3-Methyl-hex-3-ene. The predicted data is based on empirical increments and spectral data of structurally related compounds.

¹H NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~ 0.95 | t | 7.5 | 3H | CH₃ |

| 2 | ~ 2.05 | q | 7.5 | 2H | CH₂ |

| 4 | ~ 5.30 | tq | 7.0, 1.2 | 1H | =CH |

| 5 | ~ 1.98 | p | 7.5 | 2H | CH₂ |

| 6 | ~ 0.98 | t | 7.5 | 3H | CH₃ |

| 7 | ~ 1.60 | s | - | 3H | =C-CH₃ |

¹³C NMR Data (Predicted)

| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | ~ 14.0 | CH₃ | CH₃-CH₂-C= |

| 2 | ~ 29.5 | CH₂ | CH₃-CH₂-C= |

| 3 | ~ 135.0 | C | =C(CH₃) |

| 4 | ~ 125.0 | CH | =CH |

| 5 | ~ 22.0 | CH₂ | =CH-CH₂-CH₃ |

| 6 | ~ 13.5 | CH₃ | =CH-CH₂-CH₃ |

| 7 | ~ 16.0 | CH₃ | =C-CH₃ |

Experimental Protocols

The following section details the procedures for sample preparation and acquisition of NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of (E)-3-Methyl-hex-3-ene.

-

Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common solvent for non-polar analytes.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following workflow outlines the general steps for acquiring NMR data.

Caption: Figure 2. Workflow for NMR Sample Preparation and Data Acquisition.

Instrumentation:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Probe: A 5 mm broadband probe.

-

Software: Standard spectrometer control and data processing software.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks. For ¹H NMR, determine multiplicities and measure coupling constants.

By following these protocols, researchers can reliably obtain high-quality ¹H and ¹³C NMR spectra for the structural confirmation and purity assessment of (E)-3-Methyl-hex-3-ene.

References

Application Note: FT-IR Analysis of 3-Methyl-hex-3-ene

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) analysis of 3-methyl-hex-3-ene, a trisubstituted alkene. The characteristic vibrational frequencies of its functional groups are identified and tabulated. A comprehensive experimental protocol for acquiring the FT-IR spectrum of this volatile organic compound is provided, suitable for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. As a trisubstituted alkene, its structure contains several key functional groups that can be effectively characterized using FT-IR spectroscopy. These include the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bond (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the methyl and ethyl groups. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample. This note serves as a practical guide for the FT-IR analysis of this compound.

Data Presentation

The primary functional groups of this compound give rise to characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. The quantitative data from the gas-phase FT-IR spectrum of this compound is summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Intensity |